ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H29N3O4S2 and its molecular weight is 547.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Multicomponent Reactions : Compounds like ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may be synthesized through multicomponent reactions, such as the Gewald reaction, which facilitates the formation of thiophene derivatives under specific conditions. For example, a four-component process involving ethyl cyanoacetate and elemental sulfur leads to the efficient formation of thiophene derivatives (Abaee & Cheraghi, 2013).
Cyclization Techniques : The cyclization of thioamide with chloroacetoacetate is another method used to synthesize related compounds, indicating the versatility of cyclization techniques in creating complex thiophene structures (Tang Li-jua, 2015).
Biological Applications
Antimicrobial and Anti-rheumatic Potentials : Certain derivatives have been explored for their biological activities, including antimicrobial and anti-rheumatic effects. For instance, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been documented (Sherif & Hosny, 2014).
Chemical Properties and Analysis
Structural Analysis : The detailed structural analysis of these compounds is crucial for understanding their potential applications. For example, the crystal structure of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been analyzed, providing insights into the molecular conformation and intermolecular interactions (Mukhtar et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a key component of this compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The solubility of thiazole, a key component of this compound, in various solvents may suggest that its action could be influenced by the solvent environment.
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S2/c1-2-36-29(35)26-21-12-8-14-23(21)38-28(26)31-25(33)18-37-24-17-32(22-13-7-6-11-20(22)24)16-15-30-27(34)19-9-4-3-5-10-19/h3-7,9-11,13,17H,2,8,12,14-16,18H2,1H3,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJOGRXXNJWBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.